molecular formula C19H16FN3O3S B2998607 1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428349-11-4

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2998607
M. Wt: 385.41
InChI Key: GAQGFTCYMQQUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality 1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystal Structures

Research on structurally similar compounds, particularly focusing on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, has demonstrated various molecular arrangements and interactions. For instance, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed distinct crystal structures facilitated by hydrogen bonding and π-π stacking interactions, which can influence the material's properties and applications in fields such as material science and pharmaceuticals (Trilleras et al., 2009).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored for its potential in forming novel crown-containing supramolecular assemblies. These structures exhibit extensive hydrogen-bonding intermolecular interactions, forming 2D and 3D networks, which are significant for applications in catalysis, sensor design, and drug delivery systems (Fonari et al., 2004).

Polycondensation and Polymerization

Polycondensation reactions involving similar triazolidine-dione structures have resulted in novel polyureas with potential applications in coatings, adhesives, and other polymer materials. These materials' characterization, including IR, NMR, and thermogravimetric analysis, provides insights into their thermal stability and mechanical properties, relevant for materials science research and industrial applications (Mallakpour & Rafiee, 2004).

Medicinal Chemistry

Compounds with thieno[3,2-d]pyrimidine structures have shown a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, as well as platelet antiaggregating activities. These findings are foundational for developing new therapeutics for pain management, inflammation, and cardiovascular diseases (Menozzi et al., 1992).

Sensor Applications

A U-shaped molecule with a similar structural motif has been explored for its potential as an ionophore in sensor applications. Computational and NMR studies indicate its capacity to bind metal cations, suggesting uses in environmental monitoring, medical diagnostics, and industrial process control (Cordaro et al., 2011).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-10-8-13(4-5-15(10)20)23-18(24)17-16(6-7-27-17)22(19(23)25)9-14-11(2)21-26-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGFTCYMQQUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(ON=C4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.